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Compound of Interest

Compound Name: 2-Bromo-6-methyl-4-nitroanisole

Cat. No.: B594439

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential applications of 2-Bromo-6-
methyl-4-nitroanisole in materials science, based on the reactivity of its functional groups and
parallels with structurally similar compounds. While direct experimental data for this specific
molecule in materials applications is limited, its chemical structure suggests its utility as a
versatile building block for the synthesis of functional organic materials.

Introduction

2-Bromo-6-methyl-4-nitroanisole is an aromatic compound featuring a bromine atom, a
methyl group, a nitro group, and a methoxy group attached to a benzene ring. This unique
combination of substituents makes it a promising candidate for the synthesis of advanced
materials. The bromo and nitro groups are particularly useful handles for a variety of chemical
transformations, allowing for its incorporation into polymers, covalent organic frameworks
(COFs), and nonlinear optical (NLO) materials. The methyl and methoxy groups can be used to
tune the solubility, thermal stability, and electronic properties of the resulting materials.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Bromo-6-methyl-4-nitroanisole is
presented in the table below. This data is essential for designing and carrying out synthetic
protocols.
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Property Value

Molecular Formula CsHsBrNOs

Molecular Weight 246.06 g/mol

Appearance Off-white to pale yellow crystalline solid

Melting Point Data not available; predicted to be >100°C
Solubility Soluble in common organic solvents (e.g., THF,

CH2Clz, Acetone)

CAS Number 1345471-89-7

Potential Applications in Materials Science
Monomer for Functional Polymers and Covalent Organic
Frameworks (COFs)

The presence of both a bromo and a nitro group allows for a two-step functionalization and
polymerization strategy. The nitro group can be readily reduced to an amine, which can then be
used in condensation reactions to form polymers or COFs. The bromine atom can be utilized in
cross-coupling reactions to create extended conjugated systems.

Logical Workflow for Polymer/COF Synthesis:
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Caption: Synthetic pathway for polymers/COFs from 2-Bromo-6-methyl-4-nitroanisole.

Precursor for Nonlinear Optical (NLO) Materials

The nitro group is a strong electron-withdrawing group, which, when combined with an
electron-donating group through a 1t-conjugated system, can lead to molecules with large
second-order nonlinear optical responses. 2-Bromo-6-methyl-4-nitroanisole can be
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functionalized via the bromo group to introduce electron-donating moieties, creating a "push-
pull" electronic structure characteristic of NLO chromophores.

Signaling Pathway for NLO Material Synthesis:

2-Bromo-6-methyl-4-nitroanisole Electron-Donating Group
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Caption: Synthesis of NLO materials from 2-Bromo-6-methyl-4-nitroanisole.

Experimental Protocols

The following are generalized protocols for key transformations of 2-Bromo-6-methyl-4-
nitroanisole. Researchers should optimize these conditions for their specific needs.

Protocol for Reduction of the Nitro Group

This protocol describes the conversion of the nitro group to an amine, a crucial step for
subsequent polymerization reactions.
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Experimental Workflow for Nitro Reduction:
Caption: Workflow for the reduction of the nitro group.

Materials:

2-Bromo-6-methyl-4-nitroanisole
 Tin(ll) chloride dihydrate (SnCl2:2H20)
e Concentrated hydrochloric acid (HCI)

» Ethanol

e Sodium hydroxide (NaOH) solution

o Ethyl acetate

¢ Anhydrous magnesium sulfate (MgSOQOa)
« Silica gel for column chromatography
Procedure:

 In a round-bottom flask, dissolve 1.0 g of 2-Bromo-6-methyl-4-nitroanisole in 20 mL of
ethanol.

« To this solution, add 4.0 g of SnCl2:2H20 followed by the slow addition of 5 mL of
concentrated HCI.

e Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by
thin-layer chromatography (TLC).

» Once the reaction is complete, cool the flask in an ice bath and carefully neutralize the
mixture by the dropwise addition of a saturated NaOH solution until the pH is basic.

o Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
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o Combine the organic layers, dry over anhydrous MgSOa, filter, and concentrate under
reduced pressure.

» Purify the crude product by column chromatography on silica gel to obtain 2-Bromo-6-
methyl-4-aminoanisole.

Protocol for Suzuki Cross-Coupling

This protocol provides a general method for functionalizing the bromo position, for example, in
the synthesis of NLO materials.

Materials:

e 2-Bromo-6-methyl-4-nitroanisole

e Arylboronic acid

o Palladium catalyst (e.g., Pd(PPhs)a)

e Base (e.g., K2COs, Cs2CO03)

e Solvent (e.g., Toluene, Dioxane, DMF)
o Water

Procedure:

e To a Schlenk flask, add 1.0 mmol of 2-Bromo-6-methyl-4-nitroanisole, 1.2 mmol of the
desired arylboronic acid, 2.0 mmol of K2COs, and 0.05 mmol of Pd(PPhs)a.

o Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
e Add 10 mL of a degassed solvent mixture (e.g., Toluene/Water 4:1).
e Heat the reaction mixture to 80-100°C and stir for 12-24 hours.

e Monitor the reaction by TLC or GC-MS.
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» After completion, cool the reaction to room temperature, add water, and extract with an
organic solvent.

e Wash the combined organic layers with brine, dry over anhydrous Na=SOa4, and concentrate.

e Purify the product by column chromatography or recrystallization.

Safety and Handling

2-Bromo-6-methyl-4-nitroanisole is a chemical irritant and should be handled with
appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab
coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety
information, refer to the Material Safety Data Sheet (MSDS).

Disclaimer: The application notes and protocols provided are intended for guidance and should
be adapted and optimized by qualified personnel. The user assumes all responsibility for the
safe handling and use of this chemical.

 To cite this document: BenchChem. [Application Notes and Protocols: 2-Bromo-6-methyl-4-
nitroanisole in Materials Science]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b594439#application-of-2-bromo-6-methyl-4-
nitroanisole-in-materials-science]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b594439?utm_src=pdf-body
https://www.benchchem.com/product/b594439#application-of-2-bromo-6-methyl-4-nitroanisole-in-materials-science
https://www.benchchem.com/product/b594439#application-of-2-bromo-6-methyl-4-nitroanisole-in-materials-science
https://www.benchchem.com/product/b594439#application-of-2-bromo-6-methyl-4-nitroanisole-in-materials-science
https://www.benchchem.com/product/b594439#application-of-2-bromo-6-methyl-4-nitroanisole-in-materials-science
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b594439?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b594439?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b594439?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

